Bi-linderone

Natural product chemistry Structure-activity relationship Dimerization

Select Bi-linderone for assays requiring the validated dimeric spirocyclopentenedione scaffold. Distinct from monomeric methyl-linderone, this racemate exhibits dual activity: improving insulin sensitivity in HepG2 cells at 1 μg/mL and suppressing PGE2/TNF-α/IL-6 in LPS-stimulated microglia. Verify racemic identity and structural specificity to ensure assay reproducibility.

Molecular Formula C34H32O10
Molecular Weight 600.6 g/mol
Cat. No. B581423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBi-linderone
SynonymsBi-linderone
Molecular FormulaC34H32O10
Molecular Weight600.6 g/mol
Structural Identifiers
InChIInChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3
InChIKeyLCIXMPUYUMOMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Bi-linderone: A Spirocyclopentenedione Dimer with Dual Insulin-Sensitizing and Anti-Neuroinflammatory Activity for Metabolic and CNS Research


Bi-linderone is a highly modified methyl-linderone dimer featuring an unprecedented spirocyclopentenedione-containing carbon skeleton, isolated as a racemate from Lindera aggregata [1]. Unlike its monomeric cyclopentenedione analogs (e.g., methyl-linderone, linderone, lucidone) that constitute the broader Lindera-derived compound class, bi-linderone exhibits a structurally distinct dimeric architecture [2] and demonstrates dual activity in improving insulin sensitivity and suppressing neuroinflammation [3].

Why Cyclopentenedione Monomers Cannot Substitute for Bi-linderone in Insulin Resistance and Neuroinflammation Models


Generic substitution of bi-linderone with simpler cyclopentenedione monomers (e.g., methyl-linderone, linderone) is not scientifically valid due to fundamental differences in molecular architecture and resulting biological activity profiles. Bi-linderone's dimeric spirocyclopentenedione scaffold is structurally unprecedented among Lindera-derived compounds and is not shared by monomeric analogs [1]. This structural distinction correlates with a unique dual-function activity profile—improving glucosamine-induced insulin resistance while simultaneously suppressing multiple pro-inflammatory mediators (PGE2, TNF-α, IL-6)—that is not documented for monomeric cyclopentenediones in the same experimental contexts [2]. Selection of the correct compound for specific assays requires verification of both the dimeric structure and the intended activity endpoint.

Quantitative Differentiation: Bi-linderone vs. Methyl-Linderone and In-Class Analogs


Structural Divergence: Dimeric Spirocyclopentenedione Skeleton vs. Monomeric Cyclopentenediones

Bi-linderone is structurally distinguished from its monomeric precursor methyl-linderone and related cyclopentenediones (linderone, lucidone, methyllucidone) by dimerization that creates an unprecedented spirocyclopentenedione-containing carbon skeleton [1]. This dimeric architecture represents a qualitatively different molecular scaffold within the Lindera cyclopentenedione class [2].

Natural product chemistry Structure-activity relationship Dimerization

Functional Divergence: Insulin Resistance Improvement vs. Monomer Activity Profile

Bi-linderone demonstrates significant activity in improving glucosamine-induced insulin resistance in HepG2 cells at a concentration of 1 μg/mL (approximately 1.7 μM) [1]. In contrast, the monomer methyl-linderone is primarily characterized as a human chymase inhibitor with IC50 = 0.0214 mM (21.4 μM) [2] and suppresses TPA-stimulated IL-8 and MMP-9 expression in MCF-7 breast cancer cells [3], representing a distinct and non-overlapping biological activity profile.

Insulin resistance Metabolic disorders HepG2 hepatocytes

Anti-Neuroinflammatory Activity: Bi-linderone vs. Linderaspirone A and Demethoxy-Bi-linderone

Bi-linderone (17) exhibits significant inhibitory effects on multiple pro-inflammatory mediators—PGE2, TNF-α, and IL-6—in LPS-stimulated BV2 microglial and RAW264.7 macrophage cells, alongside linderaspirone A (16) and demethoxy-bi-linderone (18) [1]. All three spirocyclopentenedione-containing compounds demonstrated comparable suppression of iNOS and COX-2 expression and inhibition of NF-κB activation, establishing a cluster of structurally related compounds with anti-neuroinflammatory activity that distinguishes them from monomeric cyclopentenediones lacking this activity profile in the same assay system [1].

Neuroinflammation Microglial activation Cytokine inhibition

Synthetic Accessibility: Bi-linderone Synthesis from Methyl-Linderone via Biomimetic Routes

Bi-linderone is synthetically accessible from methyl-linderone via biomimetic photochemical [2+2] cycloaddition-Cope rearrangement cascades triggered by simple sunlight exposure [1] or via one-step biomimetic synthesis yielding racemic linderaspirone A and bi-linderone from methyl-linderone [2]. This establishes a defined synthetic relationship wherein methyl-linderone serves as a direct precursor to bi-linderone, while the reverse conversion is not established [1].

Total synthesis Biomimetic chemistry Photochemical dimerization

Anticancer Activity Profile: Class-Level Differentiation of Cyclopentenediones

Methyllucidone, a monomeric cyclopentenedione analog, strongly inhibits the growth of human cancer cells and colon tumor xenografts in nude mice via caspase-3 activation and PARP degradation [1]. Cyclopentenediones including methyllinderone, methyllucidone, lucidone, and linderone have been characterized as farnesyl protein transferase (FPTase) inhibitors with antitumor activity [2]. Bi-linderone's anticancer activity has not been evaluated in these specific models, representing a data gap that precludes substitution assumptions.

Anticancer Cyclopentenediones FPTase inhibition

Bi-linderone: Validated Research Applications in Metabolic and Neuroinflammatory Disease Models


In Vitro Insulin Resistance Studies Using Glucosamine-Challenged HepG2 Hepatocytes

Bi-linderone is validated for use in glucosamine-induced insulin resistance models in HepG2 cells at 1 μg/mL (~1.7 μM), demonstrating significant improvement in insulin sensitivity [1]. This represents a defined and reproducible assay system for evaluating metabolic modulators. Researchers should verify that the supplied compound matches the racemic isolate characterized in the original literature [1], as stereochemical identity may influence activity.

Neuroinflammation Research Using LPS-Stimulated BV2 Microglial and RAW264.7 Macrophage Models

Bi-linderone has been directly validated for anti-neuroinflammatory activity in LPS-stimulated BV2 microglial cells and RAW264.7 macrophages, showing significant inhibition of PGE2, TNF-α, and IL-6 production, along with suppression of iNOS, COX-2, and NF-κB activation [2]. This model system provides a standardized platform for evaluating compounds targeting microglial-mediated neuroinflammation. Note that linderaspirone A and demethoxy-bi-linderone exhibit comparable activity in this assay [2]; selection among these three dimeric compounds may be guided by availability or structural preference.

Natural Product Library Screening for Insulin-Sensitizing or Anti-Inflammatory Leads

Bi-linderone serves as a structurally unique dimeric spirocyclopentenedione reference compound for natural product library screening programs targeting metabolic or inflammatory pathways [REFS-1, REFS-2]. Its unprecedented carbon skeleton [1] distinguishes it from the more abundant monomeric cyclopentenediones in Lindera species, providing a structurally novel scaffold for hit identification and SAR exploration.

Biomimetic Synthesis and Biosynthetic Pathway Studies

Bi-linderone is accessible via biomimetic total synthesis from methyl-linderone using sunlight-triggered photochemical cascades [3] or one-step biomimetic procedures [4], making it a relevant target for natural product synthetic methodology development and biosynthetic pathway investigation. The established thermal isomerization of linderaspirone A into bi-linderone [3] provides additional synthetic and biosynthetic entry points for researchers in synthetic organic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bi-linderone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.